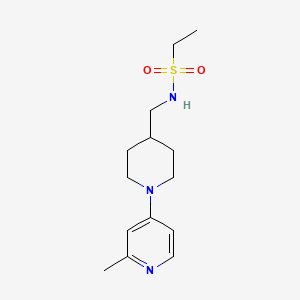

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-3-20(18,19)16-11-13-5-8-17(9-6-13)14-4-7-15-12(2)10-14/h4,7,10,13,16H,3,5-6,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVICDSIOFROCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CCN(CC1)C2=CC(=NC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyridine Ring: The pyridine ring is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.

Attachment of the Ethanesulfonamide Group: The ethanesulfonamide group is attached through nucleophilic substitution reactions, where an ethanesulfonyl chloride reacts with an amine group on the piperidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using high-throughput techniques and automated systems.

Chemical Reactions Analysis

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyridine ring to piperidine.

Substitution: Nucleophilic substitution reactions can occur at the ethanesulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Fentanyl Analogs (e.g., Ocfentanil, Furanylfentanyl)

- Structural Differences : Fentanyl analogs typically feature a phenethyl group attached to the piperidine nitrogen and an aryl amide/ester substituent at the 4-position (e.g., ocfentanil: N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) . In contrast, the target compound replaces the phenethyl group with a 2-methylpyridin-4-yl group and substitutes the amide with a sulfonamide.

Goxalapladib (CAS-412950-27-7)

- Structural Differences : Goxalapladib incorporates a 1,8-naphthyridine core and a trifluoromethyl biphenyl group linked to the piperidine ring, with an acetamide functional group . The target compound lacks the naphthyridine system but shares a piperidine scaffold.

- Therapeutic Context : Goxalapladib is investigated for atherosclerosis, highlighting the versatility of piperidine derivatives in diverse disease areas. The target compound’s sulfonamide group may enhance solubility or enzyme inhibition compared to Goxalapladib’s acetamide .

N-methyl-2-[3-(1-methyl-4-piperidyl)-1H-indol-5-yl]-ethanesulfonamide

- Structural Differences : This analog substitutes the piperidine nitrogen with a methyl group and attaches an indolyl-ethanesulfonamide chain . The target compound replaces the indole with a 2-methylpyridine ring, which may alter electronic properties and metabolic stability.

- Synthetic Pathways : Both compounds utilize piperidine functionalization, but the target’s pyridine moiety may require specialized coupling reactions, as seen in biphenyl syntheses .

Sulfonamide-Containing Compounds

Sulfonamides are known for their roles as enzyme inhibitors (e.g., carbonic anhydrase) and antibacterial agents. Key comparisons:

4-Fluoroisobutyrfentanyl

Acryloylfentanyl

- Functional Group Contrast : Acryloylfentanyl’s acrylamide group is electrophilic, whereas the target’s sulfonamide is more polar and less prone to metabolic degradation .

Key Research Findings

- Structural Flexibility: The target compound’s pyridine and sulfonamide groups may enhance binding to non-opioid targets (e.g., kinases or GPCRs) compared to fentanyl analogs .

- Regulatory Considerations : Unlike Schedule I fentanyl derivatives, the target compound’s unique substituents may exempt it from current controls, though structural similarities warrant monitoring .

- Synthetic Accessibility : Methods for analogous sulfonamide-piperidine compounds (e.g., indolyl derivatives) suggest feasible scale-up with modifications for pyridine incorporation .

Q & A

Q. Basic Analytical Techniques

- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% threshold) .

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the piperidine and sulfonamide moieties .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., MW 376.48 for related analogs) .

What preliminary biological screening approaches are used to assess this compound’s activity?

Q. Basic Biological Assessment

- In vitro cytotoxicity assays : Test against cancer cell lines (e.g., IC50 determination) to evaluate apoptosis induction .

- Enzyme inhibition studies : Target kinases or proteases using fluorescence-based assays .

- Cellular pathway profiling : Western blotting to assess effects on markers like p53 or cyclin-dependent kinases .

What catalytic mechanisms are involved in coupling reactions during synthesis?

Q. Advanced Reaction Analysis

- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions for pyridine-piperidine linkage, requiring Pd(PPh3)4 and optimized ligand ratios .

- Acid-base catalysis : Tertiary amines (e.g., triethylamine) deprotonate intermediates during sulfonamide formation .

How can computational modeling guide the design of derivatives?

Q. Advanced Computational Strategies

- Density Functional Theory (DFT) : Predicts electronic properties of the sulfonamide group for reactivity tuning .

- Molecular docking : Screens binding affinity to targets (e.g., kinases) using software like AutoDock Vina .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes under physiological conditions .

How can conflicting yield data from different synthetic protocols be resolved?

Q. Advanced Data Reconciliation

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature) to identify critical factors .

- Kinetic profiling : Monitors reaction progress via in-situ IR or LC-MS to pinpoint bottlenecks .

- Side-product analysis : Uses preparative TLC or HPLC to isolate and characterize impurities .

What strategies improve yield in large-scale synthesis?

Q. Advanced Process Optimization

- Solvent-free conditions : Reduces purification steps for piperidine intermediate synthesis .

- Microwave-assisted synthesis : Accelerates reaction times for heterocycle formation (e.g., 30 minutes vs. 24 hours) .

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) enhance cost-efficiency .

How does this compound modulate biological pathways at the molecular level?

Q. Advanced Mechanistic Studies

- Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment .

- Proteomic analysis : SILAC labeling quantifies changes in protein abundance related to cell cycle arrest .

- Cryo-EM : Resolves structural changes in target proteins upon ligand binding .

What methods evaluate compound stability under physiological conditions?

Q. Advanced Stability Testing

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13) to identify degradation pathways .

- Plasma stability assays : Incubate with human plasma to measure half-life via LC-MS/MS .

- Solid-state NMR : Monitors crystallinity changes during storage .

How are molecular interactions quantified in target engagement studies?

Q. Advanced Biophysical Techniques

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

- Fluorescence Polarization : Detects competitive displacement of labeled ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.